3-Quinolinemethanol, 8-(aminomethyl)-
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of 3-Quinolinemethanol, 8-(aminomethyl)- is characterized by a quinoline backbone with two distinct functional group substitutions that create a unique three-dimensional structure. The International Union of Pure and Applied Chemistry nomenclature for this compound is [8-(aminomethyl)quinolin-3-yl]methanol, which precisely describes the positioning of the aminomethyl group at the 8-position and the hydroxymethyl group at the 3-position of the quinoline ring system. The compound's molecular formula C11H12N2O reflects the presence of eleven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 188.23 grams per mole.
The structural representation in Simplified Molecular Input Line Entry System notation is C1=CC2=CC(=CN=C2C(=C1)CN)CO, which illustrates the connectivity pattern of atoms within the molecule. The International Chemical Identifier string InChI=1S/C11H12N2O/c12-5-10-3-1-2-9-4-8(7-14)6-13-11(9)10/h1-4,6,14H,5,7,12H2 provides a standardized digital representation that enables precise identification and database searching. The compound's three-dimensional structure exhibits specific spatial arrangements that influence its chemical and physical properties, particularly regarding intermolecular interactions and potential coordination chemistry.
The quinoline core structure consists of a fused benzene and pyridine ring system, creating an aromatic heterocycle with unique electronic properties. The 8-position aminomethyl substitution introduces a primary amine functionality that can act as a hydrogen bond donor and acceptor, while the 3-position hydroxymethyl group provides additional hydrogen bonding capability through its alcohol functionality. This dual functionality creates opportunities for complex formation and intermolecular interactions that are characteristic of multidentate ligands.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of 3-Quinolinemethanol, 8-(aminomethyl)- provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that are characteristic of the quinoline ring system with its specific substitution pattern. The aromatic protons of the quinoline backbone appear in the typical aromatic region, while the aminomethyl and hydroxymethyl substituents exhibit characteristic multipicity patterns and chemical shifts that confirm their structural assignments.
Mass spectrometry analysis demonstrates a molecular ion peak at mass-to-charge ratio 188, corresponding to the calculated molecular weight of the compound. The fragmentation pattern in electron ionization mass spectrometry provides additional structural information through the identification of characteristic fragment ions that result from specific bond cleavages within the molecule. The exact mass determination of 188.094963011 Daltons confirms the molecular formula assignment with high precision.
Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in the molecule. The aminomethyl group exhibits characteristic nitrogen-hydrogen stretching vibrations, while the hydroxymethyl functionality displays oxygen-hydrogen stretching absorptions. The quinoline ring system contributes aromatic carbon-carbon and carbon-nitrogen stretching vibrations that are diagnostic for this heterocyclic structure.
| Spectroscopic Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 188.23 g/mol | Computed by PubChem 2.1 |
| Exact Mass | 188.094963011 Da | Computed by PubChem 2.1 |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11 |
| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11 |
| XLogP3-AA | 0.2 | Computed by XLogP3 3.0 |
X-ray Crystallographic Analysis and Conformational Studies
While specific X-ray crystallographic data for 3-Quinolinemethanol, 8-(aminomethyl)- was not directly available in the provided sources, conformational analysis can be inferred from related quinoline derivatives and computational modeling approaches. The compound's rotatable bond count of 2 indicates moderate conformational flexibility, primarily associated with the rotation around the carbon-carbon bonds connecting the aminomethyl and hydroxymethyl substituents to the quinoline ring system.
The three-dimensional conformational preferences of this compound are influenced by intramolecular hydrogen bonding interactions between the amino and hydroxyl functional groups and the quinoline nitrogen atom. These interactions can stabilize specific conformations and influence the overall molecular geometry. The spatial arrangement of the functional groups determines the compound's ability to participate in intermolecular interactions and coordination chemistry.
Computational studies using density functional theory methods can provide insights into the preferred conformations and energy barriers for rotation around the flexible bonds. The quinoline ring system maintains planarity due to its aromatic character, while the aminomethyl and hydroxymethyl substituents can adopt various orientations depending on the chemical environment and intermolecular interactions present in different phases.
Comparative Analysis with Related Quinoline Derivatives
Comparative analysis with structurally related quinoline derivatives reveals the unique properties conferred by the specific substitution pattern of 3-Quinolinemethanol, 8-(aminomethyl)-. The compound [3-(Aminomethyl)phenyl]methanol, with molecular formula C8H11NO and molecular weight 137.18 grams per mole, provides a useful comparison as it contains similar functional groups but lacks the quinoline nitrogen atom. This structural difference significantly affects the electronic properties and potential coordination behavior of the molecules.
The compound 8-Quinolinemethanol, with CAS number 16032-35-2 and molecular formula C10H9NO, represents a closely related structure that lacks the aminomethyl substituent. This comparison highlights the contribution of the amino functionality to the overall properties of 3-Quinolinemethanol, 8-(aminomethyl)-. The presence of the additional nitrogen atom creates opportunities for enhanced hydrogen bonding and coordination chemistry that are not available in the simpler analog.
Another related compound, [6-Fluoro-8-(methylamino)quinolin-3-yl]methanol with molecular formula C11H11FN2O and molecular weight 206.22 grams per mole, demonstrates the effects of halogen substitution and methylation on the quinoline framework. The fluorine substitution and methylated amino group create different electronic and steric environments compared to the target compound, illustrating how structural modifications can fine-tune molecular properties.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 3-Quinolinemethanol, 8-(aminomethyl)- | C11H12N2O | 188.23 | Quinoline with aminomethyl and hydroxymethyl groups |
| [3-(Aminomethyl)phenyl]methanol | C8H11NO | 137.18 | Phenyl ring with aminomethyl and hydroxymethyl groups |
| 8-Quinolinemethanol | C10H9NO | 159.185 | Quinoline with hydroxymethyl group only |
| [6-Fluoro-8-(methylamino)quinolin-3-yl]methanol | C11H11FN2O | 206.22 | Fluorinated quinoline with methylamino and hydroxymethyl groups |
The comparative analysis reveals that 3-Quinolinemethanol, 8-(aminomethyl)- occupies a unique position within the family of quinoline derivatives due to its combination of functional groups and their specific positioning on the aromatic framework. The presence of both primary amino and primary alcohol functionalities provides exceptional versatility for chemical modification and coordination chemistry applications. These structural features contribute to enhanced solubility characteristics and potential biological activity compared to simpler quinoline analogs, making this compound particularly valuable for various research and development applications.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
[8-(aminomethyl)quinolin-3-yl]methanol |
InChI |
InChI=1S/C11H12N2O/c12-5-10-3-1-2-9-4-8(7-14)6-13-11(9)10/h1-4,6,14H,5,7,12H2 |
InChI Key |
XAXYDTABPSYESX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)CN)CO |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Alzheimer’s Disease Treatment
One of the most promising applications of 3-Quinolinemethanol, 8-(aminomethyl)- is in the development of multi-functional agents for the treatment of Alzheimer’s disease (AD). Research indicates that derivatives of this compound can act as effective metal-ion chelators, which is crucial in managing the metal ion dysregulation often observed in AD patients. These compounds can enhance the uptake of essential metal ions like copper and zinc in neuronal cells, thereby potentially reversing deficiencies caused by amyloid-beta (Aβ) deposition .
1.2. Inhibitors of AChE and BuChE
Studies have shown that hybrids incorporating 8-aminoquinoline structures exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are implicated in the pathophysiology of AD. The synthesized compounds demonstrated not only low cytotoxicity but also neuroprotective effects against glutamate-induced toxicity, making them suitable candidates for further development as therapeutic agents .
2.1. Antioxidant Properties
The compound has been studied for its antioxidant properties, which are vital for protecting neuronal cells from oxidative stress—a contributing factor in neurodegenerative diseases. The ability to scavenge free radicals and inhibit lipid peroxidation has been documented, indicating its role as a protective agent against cellular damage .
2.2. Metal Ion Chelation
The chelation ability of 3-Quinolinemethanol, 8-(aminomethyl)- has been highlighted in several studies. Its capacity to selectively bind with transition metal ions enhances its potential as a therapeutic agent for conditions associated with metal ion imbalance, such as AD. Enhanced chelation properties compared to traditional chelators have been reported, marking it as a significant advancement in this area .
Case Studies and Experimental Findings
| Study | Findings | |
|---|---|---|
| Study on 8-aminoquinoline derivatives | Compounds exhibited significant AChE and BuChE inhibition with low cytotoxicity | Potential for development into AD therapies |
| Research on antioxidant activity | Compounds showed high efficacy in scavenging free radicals and inhibiting lipid peroxidation | Suggests protective role against oxidative stress |
| Evaluation of metal ion binding | Enhanced selectivity and stability in binding with Cu ions compared to traditional agents | Highlights potential for treating metal ion dysregulation |
Comparison with Similar Compounds
Key Differences :
- The hydroxymethyl group in the target compound offers distinct hydrogen-bonding capabilities compared to electron-withdrawing groups (e.g., -Br, -COOH) in analogues.
- Bulky substituents (e.g., in ) reduce reaction yields (e.g., 76% in vs. 90% in ).
Physicochemical Properties
- Solubility: The hydroxymethyl and aminomethyl groups enhance water solubility compared to halogenated or alkylated analogues (e.g., ).
- Stability : Brominated derivatives () are prone to hydrolysis, whereas the target compound’s polar groups may improve stability under physiological conditions.
Preparation Methods
Synthesis of 3-Quinolinemethanol Core
- Starting Material: Quinoline or 8-substituted quinoline derivatives.
- Hydroxymethylation at Position 3: This is commonly achieved by directed lithiation or metalation at the 3-position followed by reaction with formaldehyde or paraformaldehyde to introduce the hydroxymethyl group.
- Typical Reagents: n-Butyllithium or lithium diisopropylamide (LDA) for lithiation, followed by electrophilic trapping with formaldehyde.
- Reaction Conditions: Low temperature (-78 °C) to maintain regioselectivity, inert atmosphere (argon or nitrogen).
Introduction of Aminomethyl Group at Position 8
- Approach: The 8-position is functionalized with an aminomethyl substituent via substitution or reductive amination.
- Method 1: Halogenation and Amination
- Halogenation (e.g., bromination) of quinoline at position 8 to give 8-bromoquinoline intermediate.
- Nucleophilic substitution with a suitable amine or azide followed by reduction to introduce the aminomethyl group.
- Method 2: Direct Reductive Amination
- Oxidation of the methyl group at position 8 to an aldehyde followed by reductive amination with ammonia or a primary amine.
- Typical Reagents: N-Bromosuccinimide (NBS) for bromination; sodium azide and triphenylphosphine for azide substitution and reduction; sodium cyanoborohydride or hydrogenation catalysts for reductive amination.
Representative Synthetic Route (Illustrative)
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Lithiation and hydroxymethylation | n-BuLi, THF, -78 °C; formaldehyde | 3-Quinolinemethanol |
| 2 | Bromination at C-8 | NBS, CCl4, reflux | 8-Bromo-3-quinolinemethanol |
| 3 | Nucleophilic substitution | NaN3, DMF, 80 °C | 8-Azidomethyl-3-quinolinemethanol |
| 4 | Reduction of azide | PPh3, H2O or catalytic hydrogenation | 8-Aminomethyl-3-quinolinemethanol |
Detailed Research Findings and Analysis
Selectivity and Yield
- The lithiation step at the 3-position is highly regioselective under controlled low temperature conditions, yielding predominantly 3-substituted products.
- Bromination at the 8-position is facilitated by the electronic density of the quinoline ring and proceeds with good regioselectivity.
- Azide substitution and subsequent reduction provide a clean conversion to the aminomethyl group with minimal side reactions.
- Overall yields of the multi-step synthesis can range between 40-70% depending on purification and reaction optimization.
Alternative Approaches
- Some studies explore the use of 8-aminoquinoline derivatives as ligands or intermediates, where the aminomethyl group is introduced earlier in the synthesis.
- Direct amination using transition-metal catalysis (e.g., palladium-catalyzed amination) has been reported for related quinoline derivatives but requires further optimization for this specific compound.
Application-Driven Modifications
- In the context of multifunctional agents for Alzheimer’s disease, derivatives of 3-Quinolinemethanol, 8-(aminomethyl)- have been synthesized with additional functional groups to improve metal chelation and biological activity.
- Modifications often involve carbamate or melatonin hybridization at the aminomethyl site, requiring protection/deprotection strategies during synthesis.
Data Table Summarizing Preparation Parameters
| Preparation Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| 3-Position hydroxymethylation | n-BuLi, THF, -78 °C; formaldehyde | 2-4 hours | 60-75 | Requires strict temperature control |
| 8-Position bromination | NBS, CCl4, reflux | 3-5 hours | 70-80 | Regioselective bromination |
| Azide substitution | NaN3, DMF, 80 °C | 12-24 hours | 65-70 | Prolonged reaction time |
| Azide reduction | PPh3/H2O or H2/Pd catalyst | 2-6 hours | 80-90 | Mild conditions preferred |
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing 8-(aminomethyl)-3-quinolinemethanol derivatives?
- Methodology : The synthesis typically involves cyclocondensation reactions of substituted anilines with ketones or esters under acidic or catalytic conditions. For example, substituted quinolines can be synthesized using o-aminobenzyl alcohols and N,N-dimethyl enaminones with TsOH/K₂S₂O₈ as promoters, yielding moderate to excellent yields . Another approach employs ethyl acetoacetate and substituted anilines with [Et₃NH]⁺[BF₄]⁻ in ethanol at 60°C, followed by purification via flash chromatography . Key steps include monitoring reaction progress by TLC and optimizing solvent systems (e.g., ethyl acetate/hexane mixtures).
Q. How is the structural characterization of 8-(aminomethyl)-3-quinolinemethanol performed?
- Methodology : Structural elucidation relies on spectral techniques:
- NMR : Assign signals for aromatic protons, methyl/methoxy groups, and the aminomethyl moiety (δ ~2.5–4.0 ppm for CH₂NH₂).
- IR : Identify stretches for hydroxyl (3200–3600 cm⁻¹), aromatic C=C (1600–1450 cm⁻¹), and C-N (1250–1020 cm⁻¹).
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with quinoline scaffolds.
- X-ray crystallography : Resolve planar quinoline ring systems and dihedral angles between substituents (e.g., methoxybenzene groups at ~70°) .
Q. What basic biological assays are used to evaluate the activity of 8-(aminomethyl)-3-quinolinemethanol derivatives?
- Methodology :
- Antimicrobial testing : Use microdilution assays against bacterial/fungal strains (e.g., S. aureus, E. coli) to determine MIC values .
- Enzyme inhibition : Measure IC₅₀/Ki values via spectrophotometric assays (e.g., urease inhibition using Sporosarcina pasteurii extracts) .
- Cytotoxicity : Employ MTT assays on mammalian cell lines to assess therapeutic indices .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance the yield of 8-(aminomethyl)-3-quinolinemethanol analogs?
- Methodology :
- Catalyst screening : Compare Brønsted acids (TsOH) vs. ionic liquids ([Et₃NH]⁺[BF₄]⁻) to improve cyclization efficiency .
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for solubility and reaction kinetics.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and minimize side products.
- Purification : Apply HPLC or recrystallization (e.g., from ethanol/water) to isolate high-purity products .
Q. How can contradictions in spectral or biological data for 8-(aminomethyl)-3-quinolinemethanol derivatives be resolved?
- Methodology :
- Comparative analysis : Cross-validate NMR shifts with computational tools (DFT calculations) to confirm substituent effects .
- Dose-response reassessment : Repeat enzyme inhibition assays under standardized pH/temperature conditions to address variability in Ki values .
- Crystallographic validation : Resolve ambiguous NOE correlations via single-crystal X-ray diffraction to confirm stereochemistry .
Q. What strategies are used to study interactions between 8-(aminomethyl)-3-quinolinemethanol and biological targets?
- Methodology :
- Molecular docking : Model binding poses with target proteins (e.g., urease active site) using software like AutoDock Vina, focusing on phosphinate/Ni²⁺ interactions .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for inhibitor-enzyme complexes.
- Competitive binding assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) to determine inhibition mechanisms (competitive vs. non-competitive) .
Q. How do substituent modifications on the quinoline core influence biological activity?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., methoxy, fluoro, methyl groups) and compare bioactivity. For example:
| Substituent Position | Effect on Activity | Reference |
|---|---|---|
| 8-(aminomethyl) | Enhances solubility and target binding | |
| 6-Fluoro | Increases antibacterial potency | |
| 4-Methoxy | Reduces cytotoxicity |
- LogP measurements : Correlate lipophilicity with membrane permeability using shake-flask or HPLC methods .
Q. What advanced techniques are employed to analyze the stability of 8-(aminomethyl)-3-quinolinemethanol under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and monitor decomposition via LC-MS.
- Plasma stability assays : Incubate with human plasma at 37°C and quantify parent compound degradation over 24 hours.
- Metabolite identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites in liver microsome preparations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
